6-Bromo-2,2-dimethyl-1-hexanol

Overview

Description

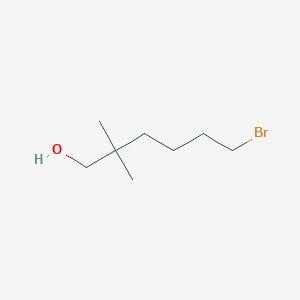

6-Bromo-2,2-dimethyl-1-hexanol (C₈H₁₇BrO) is a brominated primary alcohol characterized by a six-carbon chain with a bromine atom at the terminal (6th) carbon and two methyl groups at the 2nd carbon. Its molecular structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis. Key features include:

- Molecular formula: C₈H₁₇BrO

- Average mass: ~213.12 g/mol (estimated based on 6-bromohexanol’s mass of 181.073 g/mol ).

- Functional groups: Primary alcohol (-OH) and bromide (-Br), enabling nucleophilic substitution or oxidation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethyl-1-hexanol typically involves the bromination of 2,2-dimethylhexanol. One common method is the reaction of 2,2-dimethylhexanol with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-1-hexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The bromine atom can be reduced to form 2,2-dimethylhexanol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: 6-Bromo-2,2-dimethylhexanone or 6-Bromo-2,2-dimethylhexanal.

Reduction: 2,2-Dimethylhexanol.

Substitution: Various substituted hexanols depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2,2-dimethyl-1-hexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethyl-1-hexanol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic attacks. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Bromohexanol (C₆H₁₃BrO)

Structural differences : Lacks the 2,2-dimethyl substituents present in the target compound.

Properties and applications :

- Molecular weight : 181.073 g/mol .

- Reactivity : The absence of methyl groups reduces steric hindrance, facilitating faster nucleophilic substitution at the bromine site.

- Applications: Used as an intermediate in pharmaceuticals and agrochemicals. Key distinction: 6-Bromo-2,2-dimethyl-1-hexanol’s dimethyl groups enhance thermal stability but may reduce solubility in polar solvents compared to 6-bromohexanol.

2-Ethyl-1-hexanol (C₈H₁₈O)

Structural differences : Features an ethyl branch at the 2nd carbon instead of dimethyl groups and lacks a bromine atom.

Properties and applications :

- Molecular weight : 130.23 g/mol .

- Boiling point : 184–185°C, higher than linear alcohols due to branching .

- Industrial use: Widely employed in plasticizers, coatings, and surfactants . Key distinction: The bromine in this compound adds electrophilic reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike 2-ethyl-1-hexanol.

4-Methyl-2-hexanol (C₇H₁₆O)

Properties:

- Branching position: Alters physical properties; for example, 4-methyl-2-hexanol has a lower boiling point (≈150°C) than the target compound due to reduced molecular weight and branching . Key distinction: The absence of bromine limits its utility in halogen-specific reactions.

Physicochemical Properties Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Bromo-2,2-dimethyl-1-hexanol in high purity?

- Methodological Answer :

- Bromination of Precursors : Use nucleophilic substitution (SN2) or radical bromination. For example, bromination of 2,2-dimethyl-1-hexanol using hydrobromic acid (HBr) under reflux, or employing N-bromosuccinimide (NBS) with a radical initiator in a non-polar solvent (e.g., CCl₄) .

- Purification : Recrystallization in methanol or ethanol, or column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis or GC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify alkyl and hydroxyl protons (δ ~1.2–1.6 ppm for methyl groups, δ ~3.6 ppm for -CH₂Br) .

- IR Spectroscopy : Confirm hydroxyl (-OH stretch at ~3300 cm⁻¹) and C-Br bonds (500–600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Avoid contact with strong oxidizers .

- Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C. Stability tests via periodic NMR or HPLC can detect degradation .

Advanced Research Questions

Q. What challenges arise in performing substitution reactions at the bromine site of this compound?

- Methodological Answer :

- Steric Hindrance : The 2,2-dimethyl groups restrict access to the bromine atom, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction kinetics .

- Competing Pathways : Eliminate side reactions (e.g., elimination to form alkenes) by using bulky bases (e.g., DBU) and controlled stoichiometry .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for expected chemical shifts) .

- Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or hydrogen bonding (e.g., hydroxyl group interactions) .

- Dynamic Effects : Variable-temperature NMR to study conformational changes caused by steric bulk .

Q. Are there computational models predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic attack sites. For example, analyze the LUMO energy at the bromine atom to assess susceptibility .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF) .

- Experimental Correlation : Validate models with kinetic studies (e.g., rate constants for SN2 reactions with NaI in acetone) .

Q. Key Notes

Properties

Molecular Formula |

C8H17BrO |

|---|---|

Molecular Weight |

209.12 g/mol |

IUPAC Name |

6-bromo-2,2-dimethylhexan-1-ol |

InChI |

InChI=1S/C8H17BrO/c1-8(2,7-10)5-3-4-6-9/h10H,3-7H2,1-2H3 |

InChI Key |

AKVIDXHKYFQGTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCBr)CO |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.